molecular formula C9H9ClN4 B1416552 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 52476-65-0

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1416552
CAS No.: 52476-65-0
M. Wt: 208.65 g/mol
InChI Key: OPJLBGHHFRSYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Substitution Reaction: The synthesized pyrazole is then reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like

Biological Activity

4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN5C_8H_8ClN_5 with a molecular weight of approximately 201.64 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor growth and proliferation. For instance, studies suggest that derivatives with similar structures may inhibit Aurora A kinase and Janus kinases (JAKs), which play crucial roles in cancer signaling pathways .
  • Pro-apoptotic Activity : The compound may induce apoptosis in cancer cells by activating caspase cascades, leading to programmed cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line CC50 (µM) Reference Drug Reference Drug CC50 (µM)
A549 (Lung)58.4Cisplatin47.2
MCF7 (Breast)Not specifiedFluorouracil381.2
HT29 (Colon)Not specified--

These results indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research has shown that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial for reducing inflammation:

Compound IC50 (µg/mL) Standard Drug Standard Drug IC50 (µg/mL)
4-Chloro derivative60.56Diclofenac sodium54.65

This table illustrates that the anti-inflammatory activity is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Study on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, it was found that these compounds exhibited varying degrees of cytotoxicity across different human cancer cell lines. The study utilized the MTT assay to determine cell viability after treatment with the compound .

In Vivo Studies

Preliminary in vivo studies indicated that compounds structurally related to this compound demonstrated promising results in reducing tumor size in murine models without significant toxicity to normal tissues. This suggests a favorable therapeutic index for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine exhibit notable antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain derivatives possess potent activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic effects of pyrimidine derivatives. A specific case study highlighted the synthesis of analogues from this compound, which were evaluated for their ability to inhibit inflammatory pathways and provide pain relief in animal models . The results indicated significant reductions in inflammation markers, suggesting therapeutic potential.

Urease Inhibition

In agricultural science, compounds similar to this compound have been studied as urease inhibitors. These inhibitors can enhance nitrogen use efficiency in crops by reducing ammonia volatilization from urea fertilizers. A review indicated that such inhibitors could lead to improved crop yields while minimizing environmental impact .

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Research findings suggest that derivatives can act as effective agents against various pests, providing an alternative to conventional pesticides that may be harmful to beneficial insects and the environment .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activities. For example, modifications at different positions on the pyrimidine ring can lead to compounds with improved efficacy against specific targets in both microbial and mammalian systems .

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of synthesized derivatives of this compound. The results showed that certain modifications significantly increased activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for the development of new antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted with urease inhibitors derived from the compound demonstrated a marked increase in nitrogen retention in soil and subsequent crop yield improvements. These trials underscore the practical application of this compound in sustainable agriculture practices aimed at reducing fertilizer usage while maintaining productivity .

Properties

IUPAC Name

4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJLBGHHFRSYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.